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Compound of Interest

Compound Name: 1,3-Dioleoyl-2-myristoyl glycerol

Cat. No.: B3026147

Introduction

1,3-Dioleoyl-2-myristoyl glycerol, abbreviated as OMO or TG(18:1/14:0/18:1), is a specific
triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules
at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position.[1][2][3] The
structural analysis of TAGs is crucial in food science for quality control, in nutrition for
understanding metabolic pathways, and in drug development for lipid-based formulation.[4][5]
[6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has
become an indispensable tool for the detailed characterization of TAGs due to its high
sensitivity, specificity, and ability to elucidate molecular structures.[4][6][7]

These application notes provide a comprehensive guide to the analysis of 1,3-Dioleoyl-2-
myristoyl glycerol using electrospray ionization (ESI) tandem mass spectrometry (MS/MS),
detailing expected fragmentation patterns and established experimental protocols.

Molecular Profile
e Chemical Formula: CszHosOe[1]
e Molecular Weight: 831.3 g/mol [1]

e Structure: A glycerol backbone with oleic acid (18:1) at sn-1 and sn-3, and myristic acid
(14:0) at sn-2.
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e Common Source: Found in natural oils such as palm oil.[1][2][3]

Principles of Mass Spectrometric Analysis

The analysis of neutral molecules like TAGs by mass spectrometry requires an initial ionization
step. Soft ionization techniques, such as Electrospray lonization (ESI) and Atmospheric
Pressure Chemical lonization (APCI), are preferred as they minimize in-source fragmentation
and keep the molecule intact.[8]

lonization and Adduct Formation In ESI, TAGs readily form adducts with cations present in the
solvent. For robust fragmentation and structural analysis, ammonium ([M+NHa4]*), sodium
(IM+Na]*), or lithium ([M+Li]*) adducts are typically generated in positive ion mode.[4][9] The
choice of adduct can influence fragmentation efficiency and the type of structural information
obtained.[4] Ammonium adducts are commonly used for LC-MS applications.[9]

Tandem Mass Spectrometry (MS/MS) and Fragmentation To elucidate the structure, the
selected precursor ion (e.g., the [M+NHa]* adduct of OMO) is isolated and subjected to
collision-induced dissociation (CID). The primary fragmentation pathway for TAGs is the neutral
loss of their constituent fatty acids.[8][10] This process results in the formation of diacylglycerol
(DAG)-like fragment ions.

For 1,3-Dioleoyl-2-myristoyl glycerol, two main neutral loss pathways are expected:

e Loss of Oleic Acid (C1sH34032): This loss from the sn-1 or sn-3 position is generally the most
favorable and results in a more abundant fragment ion.

e Loss of Myristic Acid (C14H2802): The loss of the fatty acid from the sn-2 position is typically
less frequent, leading to a fragment ion of lower intensity.

The relative intensities of these DAG-like fragments allow for the confident identification of the
fatty acid composition and their positional arrangement (regioisomerism) on the glycerol
backbone.[10]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.caymanchem.com/product/26872/1-3-dioleoyl-2-myristoyl-glycerol
https://labscoop.com/us/en/product/cay/cayman-chemical/26872-5mg-13-dioleoyl-2-myristoyl-glycerol
https://www.targetmol.cn/compound/1_3_dioleoyl_2_myristoyl_glycerol
https://www.benchchem.com/pdf/Application_Note_Mass_Spectrometry_Fragmentation_Pattern_of_1_3_dilinoleoyl_2_oleoyl_glycerol.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Structural_Analysis_of_Triacylglycerols_by_Mass_Spectrometry.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8374006/
https://www.benchchem.com/pdf/Application_Notes_Protocols_Structural_Analysis_of_Triacylglycerols_by_Mass_Spectrometry.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8374006/
https://www.benchchem.com/pdf/Application_Note_Mass_Spectrometry_Fragmentation_Pattern_of_1_3_dilinoleoyl_2_oleoyl_glycerol.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Mass_Spectrometry_Fragmentation_of_1_3_Linolein_2_olein.pdf
https://www.benchchem.com/product/b3026147?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Mass_Spectrometry_Fragmentation_of_1_3_Linolein_2_olein.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

[M+NHa - Oleic Acid]*

Major Pathway (Loss from sn-1/3)

m/z 566.8
[M+NHa4]* of OMO A
1,3-Dioleoyl-2-myristoyl glycerol
miz 849.3 v

[M+NHa4 - Myristic Acid]*
(Loss from sn-2)
m/z 620.9

Minor Pathway

Click to download full resolution via product page
Fragmentation pathway of [M+NHa]* of 1,3-Dioleoyl-2-myristoyl glycerol.

Experimental Protocols

The following protocols provide a framework for the analysis of 1,3-Dioleoyl-2-myristoyl
glycerol.

Protocol 1: Sample Preparation from Oil Matrix
Accurate sample preparation is critical for reproducible and reliable TAG analysis.[7]
 Aliquoting: Pipette 20 uL of the oil sample into a clean glass tube.[7]

» Solvent Addition: Add 10 mL of an appropriate solvent, such as isopropanol or a 2:1 (v/v)
mixture of chloroform:methanol.[7]

 Dissolution: Vortex the sample vigorously for 1 minute to ensure the complete dissolution of
lipids.[7] For complex matrices, sonication in an ultrasonic bath for 5-10 minutes can aid
extraction.[7]

 Clarification: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble
materials.[7]

« Filtration: Carefully transfer the supernatant into an autosampler vial, passing it through a 0.2
um PTFE syringe filter to remove particulates.[7]
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o Storage: The sample is now ready for analysis. If not analyzed immediately, store at -20°C to
prevent lipid degradation.[7]

Protocol 2: LC-MS/MS Analysis

Coupling HPLC with MS allows for the separation of OMO from other TAG species and isomers
prior to mass analysis.[6][7]

e HPLC System: A high-performance liquid chromatography system.

o Column: A C18 reversed-phase column is suitable for separating TAGs based on their
hydrophobicity.

o Mobile Phase A: 10 mM Ammonium Acetate in Water.
» Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v).

o Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up
to a high percentage to elute the hydrophobic TAGs.

e Flow Rate: 0.3 - 0.6 mL/min.

e Injection Volume: 5 - 10 pL.

o Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
« lonization Source: Electrospray lonization (ESI) in positive ion mode.

o Example ESI Parameters:

o

Capillary Voltage: 3.5 kV[8]

[¢]

Cone Voltage: 40 V(8]

[¢]

Source Temperature: 120 °CJ[8]

[e]

Desolvation Temperature: 350 °CJ[8]

o

Desolvation Gas Flow: 800 L/hr[8]
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o Data Acquisition:

o MS1 Scan: Acquire full scan spectra over a mass range of m/z 300-1200 to identify the
[M+NHa]* precursor ion of OMO at m/z 849.3.

o MS/MS Scan: Perform data-dependent acquisition, selecting the ion at m/z 849.3 for
fragmentation. Use a collision energy ramp (e.g., 25-45 eV) to generate a comprehensive
product ion spectrum.[8]
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Experimental workflow for LC-MS/MS analysis of triacylglycerols.
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Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy interpretation and

comparison.
Table 1: Expected Precursor and Fragment lons for 1,3-Dioleoyl-2-myristoyl glycerol (OMO)

This table summarizes the calculated m/z values for the primary adducts and the major
fragment ions resulting from the neutral loss of constituent fatty acids from the [M+NHa4]*

precursor.
lon Description Fatty Acid Composition Calculated m/z
Precursor lon [M+NHa]* Cs3Ho80Os + NHa™ 849.3
Precursor lon [M+Na]* Cs3HosO6 + Na™ 854.3
Fragment lon (Loss of Oleic
) [M+NHa - C18H3402]* 566.8
Acid)
Fragment lon (Loss of Myristic
[M+NHa4 - C14H2802]* 620.9

Acid)

Table 2: Example Quantitative Analysis of OMO Regioisomers in Different Oil Samples

This table presents hypothetical data illustrating how the relative abundance of TAG
regioisomers can be determined and compared across different samples, similar to data
presentations in lipidomic studies.[4]

Relative Relative

= | Total OMO Content Abundance of sn- Abundance of sn-

ample
£ (%) 1,3-Dioleoyl-2- 1,2-Dioleoyl-3-

myristoyl (%) myristoyl (%)

Palm Oil Fraction A 52+04 96.1+1.5 3.9+0.3

Palm Oil Fraction B 3.8+0.2 945+2.1 55+0.5

Synthetic Standard 100 >99 <1
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Conclusion

Mass spectrometry, especially when combined with liquid chromatography, offers a powerful
and precise methodology for the structural characterization and quantification of 1,3-Dioleoyl-
2-myristoyl glycerol.[4] By analyzing the specific fragmentation patterns generated from
different precursor adducts, researchers can confidently identify the fatty acid composition and
their positions on the glycerol backbone. The protocols and data presented here serve as a
robust guide for scientists and professionals engaged in lipid analysis in various fields of
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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